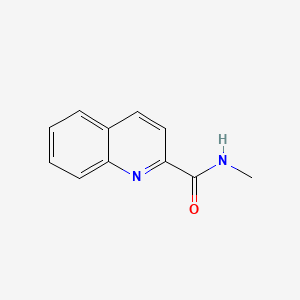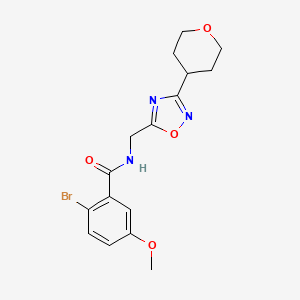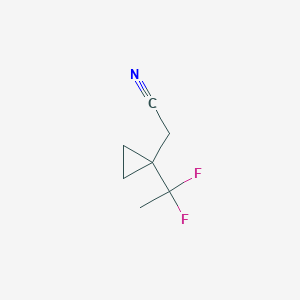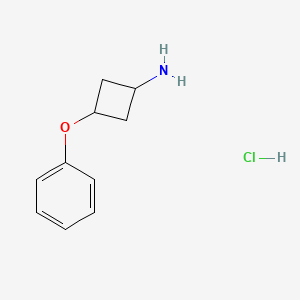![molecular formula C22H20N4O2S B2840800 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-23-0](/img/structure/B2840800.png)
7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The pyrimido[4,5-d]pyrimidine core is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .
Molecular Structure Analysis
The compound contains a cyclopropyl group, a naphthalene moiety, and a pyrimido[4,5-d]pyrimidine core. Cyclopropyl is a three-membered ring, naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings , and pyrimido[4,5-d]pyrimidine is a bicyclic compound with nitrogen atoms at positions 1 and 3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
One core area of research involves the synthesis and structural analysis of cycloproparene derivatives, where studies demonstrate the conversion of 1H-Cyclopropa[b]naphthalene into a range of substituted derivatives through improved synthetic procedures. These derivatives exhibit interesting spectroscopic properties and are evaluated for their potential as lumophores, with their crystal structures providing insights into molecular interactions and stabilities (Halton et al., 1995).
Pharmaceutical Applications
In the realm of pharmaceutical chemistry, derivatives of pyrimidines, such as naphthoand benzopyranopyrimidines, have been synthesized and are noted for their antibacterial, fungicidal, and antiallergic activities. This highlights the compound's relevance in developing new therapeutic agents. Innovative synthesis methods for these heterocycles suggest the compound's adaptability and potential in drug discovery and development (Osyanin et al., 2014).
Material Science and Sensing Applications
Further extending its utility, research into the compound's derivatives showcases their application in material science, particularly in creating chemosensors for metal ions. These studies reveal the compound's ability to form complexes with transition metals, indicating its usefulness in developing sensitive and selective sensors for environmental and biological monitoring (Gosavi-Mirkute et al., 2017).
Antimicrobial and Antioxidant Properties
Additionally, the antimicrobial and antioxidant evaluations of pyrazolopyridine derivatives demonstrate the compound's potential in addressing microbial resistance and oxidative stress-related conditions. This opens up avenues for its application in creating more effective antimicrobial agents and antioxidants, contributing to the advancement of healthcare solutions (Gouda, 2012).
Orientations Futures
Propriétés
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-25-19-17(21(27)26(2)22(25)28)20(24-18(23-19)14-10-11-14)29-12-15-8-5-7-13-6-3-4-9-16(13)15/h3-9,14H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYJJNIXYWCPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2840721.png)




![1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2840730.png)


![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2840735.png)

